2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a unique combination of functional groups, including furan, piperazine, methoxyphenyl, and thiazolotriazol
Preparation Methods
The synthesis of 2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the formation of the thiazolotriazole core, followed by the introduction of the furan and piperazine moieties. Reaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity. Industrial production methods would scale up these reactions, optimizing for yield and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and piperazine moieties may play a role in binding to these targets, while the thiazolotriazole core could be involved in the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar compounds include other thiazolotriazole derivatives and compounds with furan or piperazine moieties. What sets 2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol apart is its unique combination of these functional groups, which may confer distinct properties and applications. Examples of similar compounds include:
- Thiazolotriazole derivatives with different substituents.
- Compounds with furan rings that exhibit different reactivity.
- Piperazine derivatives used in various pharmaceutical applications.
Properties
IUPAC Name |
2-(furan-2-yl)-5-[[4-(4-methoxyphenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3S/c1-18-5-7-19(8-6-18)23(31-15-13-30(14-16-31)20-9-11-21(34-2)12-10-20)24-26(33)32-27(36-24)28-25(29-32)22-4-3-17-35-22/h3-12,17,23,33H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYFCRBSBZCHLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCN(CC5)C6=CC=C(C=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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